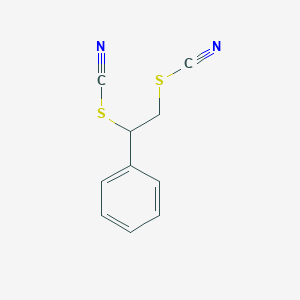
Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester is an organic compound with the molecular formula C10H8N2S2 It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a 1-phenyl-1,2-ethanediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 1-phenyl-1,2-ethanediyl ester typically involves the reaction of thiocyanic acid with 1-phenyl-1,2-ethanediyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives depending on the specific nucleophile used.
Scientific Research Applications
Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thiocyanic acid, 1-phenyl-1,2-ethanediyl ester involves its interaction with various molecular targets and pathways. The thiocyanate group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo nucleophilic substitution allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, phenyl ester: Similar in structure but lacks the 1,2-ethanediyl group.
Thiocyanic acid, ethyl ester: Contains an ethyl group instead of the 1-phenyl-1,2-ethanediyl group.
Isothiocyanic acid derivatives: Compounds where the sulfur and nitrogen atoms are bonded differently.
Uniqueness
Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester is unique due to the presence of the 1-phenyl-1,2-ethanediyl group, which imparts distinct chemical properties and reactivity compared to other thiocyanate esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
42877-24-7 |
|---|---|
Molecular Formula |
C10H8N2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
(1-phenyl-2-thiocyanatoethyl) thiocyanate |
InChI |
InChI=1S/C10H8N2S2/c11-7-13-6-10(14-8-12)9-4-2-1-3-5-9/h1-5,10H,6H2 |
InChI Key |
QUXMQRRXRYRORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC#N)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


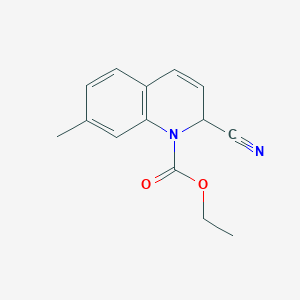

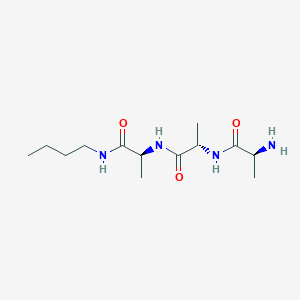

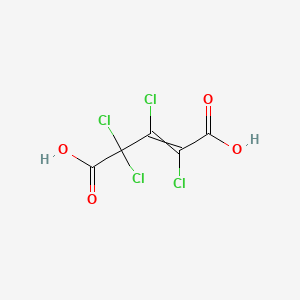


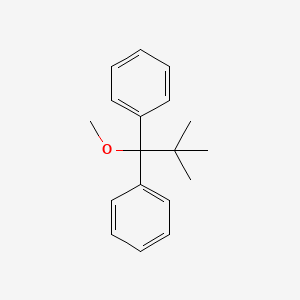
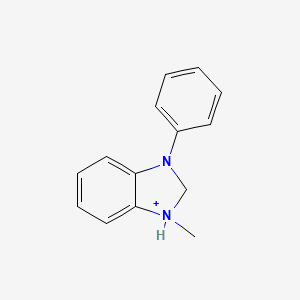
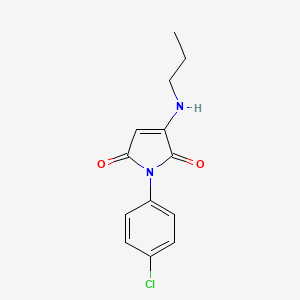
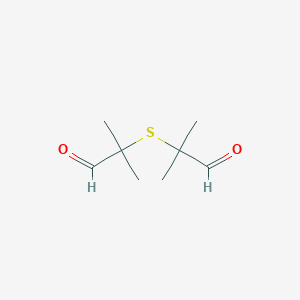
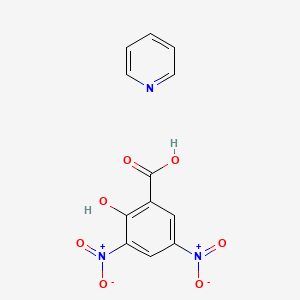
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)

